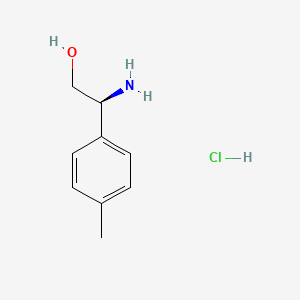![molecular formula C24H26N6O4 B2943611 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione CAS No. 372153-89-4](/img/structure/B2943611.png)
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione is a useful research compound. Its molecular formula is C24H26N6O4 and its molecular weight is 462.51. The purity is usually 95%.
BenchChem offers high-quality 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research by Chłoń-Rzepa et al. (2004) focused on the synthesis of derivatives similar to the specified compound, examining their cardiovascular effects, including antiarrhythmic and hypotensive activities. These studies revealed that certain derivatives show significant prophylactic antiarrhythmic activity and hypotensive effects, indicating potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Anticancer and Antimicrobial Activities
Rida et al. (2007) explored the synthesis of 8-substituted methylxanthine derivatives, including compounds structurally related to the one , to assess their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research highlighted that certain derivatives exhibited notable anticancer activity, specifically against leukemia and colon cancer cell lines, as well as antimicrobial properties (Rida et al., 2007).
Psychotropic Potential
Another study by Chłoń-Rzepa et al. (2013) investigated the psychotropic potential of new 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity and activity at 5-HT1A, 5-HT2A, and 5-HT7 receptors. The findings suggest the possibility of designing new ligands for serotonin receptors, which could contribute to the development of treatments for depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Zygmunt et al. (2015) conducted research on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, evaluating their analgesic and anti-inflammatory effects. The study revealed significant analgesic activity in vivo, suggesting the potential for these compounds to be developed into effective pain management therapies (Zygmunt et al., 2015).
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4/c1-15-9-7-8-12-19(15)34-14-18(31)13-30-20-21(29(3)24(33)26-22(20)32)25-23(30)28-27-16(2)17-10-5-4-6-11-17/h4-12,18,31H,13-14H2,1-3H3,(H,25,28)(H,26,32,33)/b27-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIBSLMMUAGAS-YUMHPJSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C(/C)\C4=CC=CC=C4)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2943530.png)
![N-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2943531.png)
![3-amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2943536.png)


![2-(4-ethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943539.png)
![N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B2943542.png)

![3-Methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2943546.png)
![14H-Benzo[c]benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B2943548.png)
![3-[2,4-dioxo-1-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-quinazolinyl]-N-(2-furanylmethyl)propanamide](/img/structure/B2943549.png)

![2-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-5-methoxybenzamide](/img/structure/B2943551.png)